molecular formula C26H52O2 B095623 Octadecyl octanoate CAS No. 18312-31-7

Octadecyl octanoate

Cat. No.: B095623
CAS No.: 18312-31-7
M. Wt: 396.7 g/mol
InChI Key: VNLRTFSQCPNNIM-UHFFFAOYSA-N
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Description

Octadecyl octanoate, also known as octanoic acid octadecyl ester, is an organic compound with the molecular formula C26H52O2. It is a fatty acid ester that appears as a solid with a wax-like texture and is either colorless or slightly yellow. This compound is commonly used as a lubricant, thickening agent, and in various industrial applications due to its low volatility and good solubility .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl octanoate can be synthesized through the esterification reaction between octadecanol (a long-chain fatty alcohol) and octanoyl chloride (a fatty acid chloride). The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. The general reaction is as follows: [ \text{C18H37OH} + \text{C8H15ClO} \rightarrow \text{C26H52O2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octadecanol and octanoyl chloride are mixed in the presence of a catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Types of Reactions:

    Esterification: The primary reaction for the synthesis of this compound.

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into octadecanol and octanoic acid.

    Oxidation: Under specific conditions, this compound can be oxidized to form various oxidation products.

Common Reagents and Conditions:

    Catalysts: Sulfuric acid or hydrochloric acid for esterification and hydrolysis reactions.

    Solvents: Petroleum ether or other organic solvents to facilitate the reaction.

    Temperature: Elevated temperatures are often required to drive the reactions to completion.

Major Products Formed:

Scientific Research Applications

Octadecyl octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octadecyl octanoate primarily involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octadecanol and octanoic acid. These products can then participate in various metabolic pathways. Octanoic acid, for example, is known to modulate lipogenesis and fatty acid oxidation in adipocytes, potentially involving reactive oxygen species and peroxisome proliferator-activated receptor gamma (PPARγ) pathways .

Comparison with Similar Compounds

    Octadecyl heptanoate: Similar in structure but with a shorter fatty acid chain.

    Stearyl caprylate: Another fatty acid ester with similar applications.

    Octyl octanoate: A shorter-chain ester with different physical properties.

Uniqueness: Octadecyl octanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its long-chain structure provides excellent lubricating and thickening properties, making it suitable for specialized industrial applications .

Properties

IUPAC Name

octadecyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLRTFSQCPNNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051816
Record name Octadecyl octanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18312-31-7
Record name Stearyl octanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=18312-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, octadecyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, octadecyl ester
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Record name Octadecyl octanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl octanoate
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Record name STEARYL CAPRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octadecyl octanoate
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